Methyl 2,4-dihydroxy-6-propylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dihydroxy-6-propylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-4-7-5-8(12)6-9(13)10(7)11(14)15-2/h5-6,12-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREDPURTHQTRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451725 | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55382-52-0 | |
| Record name | Methyl 2,4-dihydroxy-6-propylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055382520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Divarinmethylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 2,4-DIHYDROXY-6-PROPYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV9D8HC7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Isolation from Natural Sources
Discovery and Distribution in Lichen Species
The identification of Methyl 2,4-dihydroxy-6-propylbenzoate has been reported in the lichen species Lobaria scrobiculata and Lobarina scrobiculata. nih.govchemicalbook.com These foliose lichens, often found in temperate, humid climates, are known to produce a diverse array of secondary metabolites.
Similarly, this compound has been reported as a constituent of Lobarina scrobiculata. nih.govchemicalbook.com The identification of this compound in these lichens has been accomplished through modern analytical techniques, which allow for the precise determination of molecular structures from complex natural extracts.
Biogenetic Pathways and Natural Product Origin (e.g., from depsides)
The biosynthesis of this compound in lichens is understood to follow the acetate-polymalonate pathway, a major route for the production of phenolic compounds in these organisms. This pathway involves the sequential condensation of acetate (B1210297) and malonate units to form a polyketide chain, which then undergoes cyclization and aromatization to create the core phenolic structure.
It is widely accepted that simple phenolic compounds like this compound are often derived from more complex parent molecules known as depsides. Depsides are composed of two or more hydroxybenzoic acid units linked by an ester bond. In the case of this compound, it is biogenetically derived from the corresponding depside, Divaricatic acid . nih.gov
The formation of this compound can occur through the hydrolysis of the ester bond in divaricatic acid, which would yield divaricatinic acid (2,4-dihydroxy-6-propylbenzoic acid), followed by the esterification of the carboxylic acid group with methanol (B129727). It is also plausible that the methyl ester is formed directly from the depside during extraction procedures that utilize methanol, a process known as methanolysis.
Methodologies for Extraction and Purification from Biological Matrices
The isolation of this compound from lichen thalli involves a series of steps designed to separate it from the complex mixture of other cellular components and secondary metabolites.
Extraction: The initial step is the extraction of the compound from the dried and powdered lichen material. This is typically achieved using organic solvents of varying polarities. Common methods include:
Soxhlet extraction: This continuous extraction method uses a solvent such as acetone (B3395972) to efficiently remove the desired compounds from the solid matrix. japsonline.com
Maceration: This involves soaking the lichen material in a solvent (e.g., acetone, ethyl acetate) at room temperature for an extended period.
Purification: Following extraction, the crude extract contains a mixture of various compounds. Purification is essential to isolate this compound. Common techniques include:
Column Chromatography: The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column, and the different components of the mixture separate based on their affinity for the stationary phase and solubility in the eluent. chemicalbook.com
Preparative Thin-Layer Chromatography (TLC): This technique is used to separate smaller quantities of compounds on a TLC plate, and the desired band can be scraped off and the compound eluted. japsonline.com
Crystallization: The purified compound can often be induced to form crystals, which is a final step to achieve high purity.
The identity and purity of the isolated this compound are then confirmed using modern analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |
| This compound | C₁₁H₁₄O₄ | 210.23 | Methyl divaricatinate, Divaricatinic acid methyl ester |
| Divaricatic acid | C₂₁H₂₄O₇ | 388.41 | - |
| Divaricatinic acid | C₁₀H₁₂O₄ | 196.20 | 2,4-dihydroxy-6-propylbenzoic acid |
| Lichen Species | Reported Presence of this compound |
| Lobaria scrobiculata | Yes |
| Lobarina scrobiculata | Yes |
Chemical Synthesis and Derivatization Strategies
Established Synthetic Pathways for Methyl 2,4-dihydroxy-6-propylbenzoate
The synthesis of this compound can be achieved through several established chemical routes. The most common methods involve the direct esterification of the corresponding carboxylic acid or construction of the aromatic ring from acyclic precursors.
A primary and straightforward method for synthesizing this compound is the Fischer esterification of 2,4-dihydroxy-6-propylbenzoic acid. chemicalbook.com This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. chemicalbook.comchemicalbook.com Concentrated sulfuric acid is commonly used as the catalyst. chemicalbook.comchemicalbook.com The process involves dissolving the benzoic acid derivative in methanol, adding a catalytic amount of sulfuric acid, and allowing the reaction to proceed. chemicalbook.com Following the reaction, the solvent is removed, and the crude product is purified. The purification process often involves dissolving the residue in a solvent like ethyl acetate (B1210297), washing with water and brine to remove impurities, drying the organic layer, and finally purifying the product by silica (B1680970) gel column chromatography. chemicalbook.com
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| Esterification | Methanol (CH₃OH) | Reactant and solvent |
| Esterification | Concentrated Sulfuric Acid (H₂SO₄) | Acid catalyst |
| Workup | Ethyl Acetate | Extraction solvent |
| Workup | Water and Saline Solution | Washing to remove acid and water-soluble impurities |
| Workup | Magnesium Sulfate (MgSO₄) | Drying agent for the organic layer |
| Purification | Silica Gel Column Chromatography | Isolation of the final product |
An alternative pathway to construct the dihydroxypropylbenzoate core involves a multi-step synthesis starting from acyclic precursors. chemicalbook.com One documented route utilizes (E)-3-hepten-2-one and dimethyl malonate. chemicalbook.com This synthesis involves two main stages. In the first stage, a Michael addition reaction is performed where dimethyl malonate is reacted with (E)-3-hepten-2-one in the presence of a base, such as sodium methoxide (B1231860) in methanol, under reflux conditions. chemicalbook.com The second stage involves a subsequent cyclization and aromatization step, which is achieved by treating the intermediate with bromine in N,N-dimethyl-formamide (DMF). chemicalbook.com This sequence builds the substituted aromatic ring system to yield the target compound.
| Stage | Key Reagents | Reaction Type |
|---|---|---|
| Stage 1 | (E)-3-Hepten-2-one, Dimethyl malonate, Sodium, Methanol | Michael Addition / Condensation |
| Stage 2 | Bromine, N,N-dimethyl-formamide (DMF) | Cyclization / Aromatization |
Role as a Synthetic Precursor in Complex Molecule Construction
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of cannabinoids.
This compound is explicitly identified as a pharmaceutical intermediate used in the manufacture of certain cannabinoids. chemicalbook.comchemdad.com Specifically, Methyl Divarinolcarboxylate is a precursor for the synthesis of Cannabidiol (CBD) and Cannabidivarin (CBDV). chemicalbook.comchemdad.com The synthesis of these cannabinoids involves the condensation of a resorcinol (B1680541) derivative with a suitable terpene partner. This compound provides the C3-alkyl resorcinol core structure necessary for the formation of the divarin-series cannabinoids like CBDV.
| Precursor | Resulting Cannabinoid |
|---|---|
| This compound | Cannabidivarin (CBDV) |
| This compound | Cannabidiol (CBD) (via modification of the alkyl chain length) |
The synthesis of many cannabinoids involves a key condensation reaction between a polyphenol, such as a derivative of this compound, and a terpene like geraniol (B1671447) or its oxidized form, citral (B94496). These reactions are typically catalyzed by a Lewis acid. However, specific literature detailing the direct condensation of this compound with geraniol or citral was not prominently found in the searched results. Synthetic routes for cannabinoids often utilize the corresponding free acid (divarinolic acid) or the decarboxylated phenol (B47542) (divarinol) as the immediate precursor for this condensation step.
Bioenzymatic and Chemoenzymatic Synthesis Approaches
The application of enzymes in organic synthesis offers potential advantages in terms of selectivity and milder reaction conditions. However, dedicated research on the direct bioenzymatic or chemoenzymatic synthesis of this compound is not widely documented in the available search results. While enzymatic esterification of various phenolic acids and enzymatic carboxylation of resorcinols have been reported, specific studies employing these methods for the production of this compound have not been identified. nih.govmdpi.com Similarly, chemoenzymatic strategies, which might involve a fermentation step to produce a precursor followed by chemical conversion, have been described for structurally related molecules but not explicitly for the target compound. google.com
Compound Index
| Compound Name |
|---|
| (E)-3-Hepten-2-one |
| 2,4-dihydroxy-6-propylbenzoic acid |
| Bromine |
| Cannabidiol (CBD) |
| Cannabidivarin (CBDV) |
| Citral |
| Dimethyl malonate |
| Divarinol |
| Divarinolic acid |
| Ethyl acetate |
| Geraniol |
| Magnesium Sulfate |
| Methanol |
| This compound |
| N,N-dimethyl-formamide (DMF) |
| Sodium |
| Sulfuric acid |
Rational Design and Synthesis of Analogues and Derivatives of this compound
The structural framework of this compound, a resorcinolic acid derivative, offers significant opportunities for chemical modification. The rational design and synthesis of its analogues and derivatives are primarily aimed at exploring and optimizing its biological activities. These modifications typically focus on two main areas: alteration of the alkyl ester group and modifications to the aromatic ring and its side chains. Such derivatizations allow for a systematic investigation of structure-activity relationships (SAR), providing insights into the molecular features crucial for its biological function.
Alkyl Ester Analogues (e.g., Ethyl 2,4-dihydroxy-6-propylbenzoate, Methyl 2,4-dihydroxy-6-pentylbenzoate)
Modifications to the ester functionality of this compound are a common strategy to produce analogues with potentially altered physicochemical properties, such as solubility and membrane permeability, which can in turn influence their biological efficacy.
Ethyl 2,4-dihydroxy-6-propylbenzoate , also known as Ethyl Divarinolcarboxylate, is a closely related analogue. chemicalbook.com Its synthesis is conceptually based on the Fischer-Speier esterification, a classic method for ester formation. operachem.commasterorganicchemistry.compatsnap.comlibretexts.org This reaction involves treating the corresponding carboxylic acid, 2,4-dihydroxy-6-propylbenzoic acid (divarinic acid), with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. operachem.commasterorganicchemistry.compatsnap.comlibretexts.org The use of an excess of ethanol helps to drive the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.com This analogue is noted as a key intermediate in the synthesis of therapeutic phosphodiesterase inhibitors. finechemical.net
Another significant analogue is Methyl 2,4-dihydroxy-6-pentylbenzoate . The synthesis of this compound involves extending the alkyl side chain from a propyl to a pentyl group. This modification has been explored in the context of synthesizing olivetolic acid derivatives and related compounds.
Interactive Data Table: Synthesis of Alkyl Ester Analogues
| Compound Name | Precursor(s) | Key Reagents | Reaction Type |
| Ethyl 2,4-dihydroxy-6-propylbenzoate | 2,4-dihydroxy-6-propylbenzoic acid, Ethanol | H₂SO₄ (catalyst) | Fischer Esterification |
| Methyl 2,4-dihydroxy-6-pentylbenzoate | (E)-non-3-en-2-one, Dimethyl malonate | Sodium methoxide | Michael addition/aromatization |
Aromatic Ring and Side Chain Modifications (e.g., Methyl 2,4-dihydroxy-6-methylbenzoate, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate)
Alterations to the aromatic core and the alkyl side chain of this compound can lead to significant changes in biological activity by modifying the molecule's interaction with biological targets.
Methyl 2,4-dihydroxy-6-methylbenzoate , also known as methyl orsellinate, is an analogue where the propyl side chain is replaced by a smaller methyl group. thegoodscentscompany.com This compound and its derivatives can be synthesized through various routes. One approach involves the reaction of 3,5-dimethoxyfluorobenzene with n-alkyl-lithium compounds followed by carbonation to yield homologous orsellinic acid dimethyl ethers. rsc.org Subsequent demethylation can then provide the desired dihydroxybenzoic acids, which can be esterified to the methyl ester. rsc.org Methyl orsellinate itself is a phytotoxic compound with recognized antifungal properties. medchemexpress.com
A more complex modification involves the introduction of additional substituents onto the aromatic ring, as seen in Methyl 2,4-dihydroxy-3,6-dimethylbenzoate . A documented synthesis for this compound utilizes 4-O-desmethylbarbaric acid as a starting material. google.com The process involves the hydrolysis of the precursor to form 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com This intermediate is then subjected to a methyl esterification reaction, for instance, using methyl iodide (CH₃I) and a base like potassium bicarbonate (KHCO₃) in a solvent such as dimethylformamide (DMF), to yield the final product. google.com
Further modifications can include the introduction of different functional groups onto the aromatic ring. For example, chlorination of the benzene (B151609) ring can be achieved, leading to compounds such as 3-chloro methyl benzoic acid derivatives, although specific synthesis from this compound would require regioselective chlorination strategies. google.com
Interactive Data Table: Synthesis of Aromatic Ring and Side Chain Modified Analogues
| Compound Name | Precursor(s) | Key Reagents | Reaction Type |
| Methyl 2,4-dihydroxy-6-methylbenzoate | Methyl-3-orcinol | Nitration, reduction, diazotization, cyanation, hydrolysis | Multi-step synthesis |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | 4-O-desmethylbarbaric acid | Acid/alkali hydrolysis, CH₃I, KHCO₃ | Hydrolysis and Esterification |
Biological Activities and Pharmacological Investigations
Antimicrobial Properties
The antimicrobial potential of compounds structurally similar to Methyl 2,4-dihydroxy-6-propylbenzoate has been evaluated against various bacterial and fungal strains. Research has focused on closely related molecules, providing insight into the potential activities of the target compound.
Direct studies on the antibacterial properties of this compound are limited. However, research on its close structural analogue, Methyl 2,4-dihydroxy-6-n-pentylbenzoate, has provided some initial findings. In tests using the disc diffusion method, this pentyl analogue demonstrated weak activity against pathogenic strains of Staphylococcus aureus and Escherichia coli. researchgate.net The observed zones of inhibition were measured to be between 9 and 15 mm. researchgate.net
Investigations into the antifungal properties of related compounds have yielded more significant results. Specifically, Methyl 2,4-dihydroxy-6-n-pentylbenzoate was identified as a potent antifungal agent against the fungus Cladosporium sphaerospermum. researchgate.net In bioautography assays, this compound exhibited the highest antifungal activity among the tested substances, with a minimum inhibitory quantity of 2.5 µg. researchgate.net This suggests that the core structure of these alkyl resorcinol (B1680541) derivatives is promising for antifungal applications. It has been suggested that the presence of a free hydroxyl group at the C-4 position of the aromatic ring contributes to a more pronounced effect against C. sphaerospermum. researchgate.net
| Compound | Microorganism | Activity Type | Observed Result | Reference |
|---|---|---|---|---|
| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Staphylococcus aureus | Antibacterial | Weakly active (9-15 mm inhibition zone) | researchgate.net |
| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Escherichia coli | Antibacterial | Weakly active (9-15 mm inhibition zone) | researchgate.net |
| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Cladosporium sphaerospermum | Antifungal | High activity (2.5 µg) | researchgate.net |
Antioxidant Effects
Specific studies detailing the antioxidant capacity of this compound are not extensively documented in the available literature. However, the core chemical structure, a dihydroxy-substituted benzene (B151609) ring (a resorcinol moiety), is a well-known feature in many compounds recognized for their antioxidant properties. Phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, a key mechanism of antioxidant activity. This structural element suggests that the compound may possess antioxidant potential, though further empirical studies are required to quantify this effect.
Anti-inflammatory Potential
While direct evidence for the anti-inflammatory activity of this compound is sparse, related molecules have been noted in the context of inflammation. For instance, simpler compounds like methyl 2,4-dihydroxybenzoate (B8728270) are used as intermediates in the synthesis of anti-inflammatory agents. arborpharmchem.com Furthermore, the precursor molecule 5-propyl-1,3-benzenediol (Divarinol) has demonstrated anti-inflammatory effects in in vitro models. This suggests that derivatives like this compound could be promising candidates for future anti-inflammatory research.
Antiandrogenic Activity (based on structural analogues)
The potential for antiandrogenic activity is suggested by research on closely related structural analogues. A prominent example is Atraric acid (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate), a natural compound that has been shown to possess significant antiandrogenic properties. researchgate.netnih.govnih.gov
Atraric acid acts as a specific antagonist to the human androgen receptor (AR). researchgate.netnih.gov Its mechanism involves inhibiting the nuclear transport of the AR, thereby preventing the receptor from mediating gene transactivation. researchgate.netnih.govnih.gov This antagonistic activity is specific, as it does not affect the closely related glucocorticoid or progesterone (B1679170) receptors. researchgate.netnih.gov Importantly, Atraric acid has been shown to effectively suppress the growth of androgen-dependent prostate cancer cells. researchgate.netnih.gov The structural similarity between this compound and Atraric acid provides a basis for investigating the former's potential as an androgen receptor antagonist.
| Compound | Structure | Key Substituents |
|---|---|---|
| This compound | C₁₁H₁₄O₄ | C6-propyl group |
| Atraric acid (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate) | C₁₀H₁₂O₄ | C3-methyl and C6-methyl groups |
Herbicidal Activity and Crop Growth Regulation
In the field of agriculture, this compound has been identified as a potent and effective herbicide. nih.gov It demonstrates broad-spectrum capabilities for weed control and is noted for its high selectivity, which minimizes the risk of phytotoxicity to desired crops. nih.gov
The compound's mechanism of action involves the targeting of plant growth hormone regulation. nih.gov By interfering with these crucial pathways, it effectively eliminates stubborn weeds while leaving crops unharmed. This selective herbicidal activity has been successfully applied in various agricultural settings, including the cultivation of cereals, soybeans, and corn, leading to improvements in both crop quality and yield. nih.gov Its use can contribute to sustainable agricultural practices by potentially reducing the need for multiple different herbicides. nih.gov
Potential as Therapeutic Lead Compounds in Drug Discovery
The molecular architecture of this compound presents a valuable scaffold for medicinal chemists in the field of drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The structure of this compound, characterized by a substituted resorcinol (1,3-dihydroxybenzene) core, offers multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
The core 2,4-dihydroxybenzoic acid moiety is a recurring structural motif in various biologically active natural products and synthetic compounds. Research into derivatives of this and closely related structures has demonstrated the therapeutic potential that can be unlocked through systematic chemical modification. For instance, studies on analogs where the propyl side chain is altered or the hydroxyl groups are functionalized have provided insights into the structure-activity relationships (SAR) governing their biological effects.
One area of investigation involves the synthesis of derivatives from the parent 2,4-dihydroxybenzoic acid structure to create novel compounds with enhanced antimicrobial and antiproliferative activities. By converting the carboxylic acid group into a hydrazide and subsequently reacting it with various aldehydes, researchers have successfully synthesized series of hydrazide-hydrazones. mdpi.com This work establishes the 2,4-dihydroxybenzoic acid framework as a versatile starting point for generating diverse chemical libraries aimed at identifying new therapeutic agents. mdpi.com
Furthermore, investigations into analogs such as Methyl 2,4-dihydroxy-6-pentylbenzoate, which differs only by the length of the alkyl chain, reveal the critical role of each structural component. Modifications to the ester group and the phenolic hydroxyls significantly influence biological outcomes, particularly antifungal activity. researchgate.net In a study assessing activity against the fungus Cladosporium sphaerospermum, the presence of a free hydroxyl group at the C-4 position of the benzene ring was found to be more effective than a methoxy (B1213986) group, suggesting this position is crucial for the compound's mechanism of action. researchgate.net
The data below illustrates the impact of such minor structural modifications on antifungal activity for related 6-pentylbenzoate analogs.
| Compound | Modification from Parent Scaffold | Minimum Quantity for Fungal Inhibition (µg) |
|---|---|---|
| Methyl 2,4-dihydroxy-6-pentylbenzoate | Parent compound (pentyl analog) | 2.5 |
| 2,4-dihydroxy-6-pentylbenzoic acid | Hydrolysis of methyl ester to carboxylic acid | 5.0 |
| Olivetol (5-pentylresorcinol) | Decarboxylation (loss of methyl carboxylate group) | 5.0 |
| Methyl 2-hydroxy-4-methoxy-6-pentylbenzoate | Methylation of C-4 hydroxyl group | 100.0 |
The data clearly indicates that the free hydroxyl groups are important for potent antifungal activity, as their modification (e.g., methylation) leads to a dramatic decrease in efficacy. researchgate.net Such SAR studies are fundamental in lead optimization, guiding the rational design of more effective drug candidates.
Additionally, this compound serves as a key pharmaceutical intermediate. It is utilized in synthetic pathways to produce more complex molecules, such as Cannabidivarin (CBDV), highlighting its role as a foundational building block in the synthesis of known active pharmaceutical ingredients. chemicalbook.com This utility as a precursor underscores its value in drug development programs, where a reliable supply of versatile starting materials is essential.
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophores and Structural Determinants for Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For Methyl 2,4-dihydroxy-6-propylbenzoate and related resorcinolic acid derivatives, the key pharmacophoric features are the dihydroxy-substituted benzene (B151609) ring and the alkyl chain.
The resorcinol (B1680541) moiety (1,3-dihydroxybenzene) is a well-known structural motif in many biologically active natural products. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling interaction with various biological targets such as enzymes and receptors. The carboxylic acid group, or in this case, the methyl ester, also contributes to the electronic properties of the molecule and can participate in hydrogen bonding.
The alkyl chain at the 6-position is another critical determinant of activity. This lipophilic chain influences the compound's ability to cross cell membranes and can interact with hydrophobic pockets in target proteins. The length and conformation of this chain can significantly modulate the biological activity of the molecule. For phenolic lipids in general, the alkyl chain is known to play a vital role in their interaction with the double helix of DNA. nih.gov
Influence of Hydroxyl Group Substitution Patterns on Biological Efficacy
The number and position of hydroxyl groups on the aromatic ring of phenolic compounds are paramount to their biological activity, including their antioxidant and antimicrobial properties. nih.govnih.gov In the case of dihydroxybenzoic acids, the relative positioning of the hydroxyl groups to each other and to the carboxylic acid group can dramatically alter their efficacy.
Studies on various dihydroxybenzoic acids have shown that those with hydroxyl groups in the ortho and para positions relative to the carboxylic acid group tend to exhibit stronger radical scavenging activity compared to those with meta-positioned hydroxyl groups. nih.gov For instance, 2,5-dihydroxybenzoic acid (gentisic acid) and 3,4-dihydroxybenzoic acid (protocatechuic acid) are potent antioxidants, while 2,4-dihydroxybenzoic acid (β-resorcylic acid), the parent acid of the title compound, shows comparatively lower antioxidant activity in some assays. nih.govglobalresearchonline.net
Specifically for antifungal activity, research on related 2,4-dihydroxy-6-alkylbenzoates suggests that a free hydroxyl group at the C-4 position is crucial for a more pronounced effect against certain fungi. This indicates that modifications at this position, such as etherification, could lead to a decrease in antifungal potency. The ability of hydroxyl groups to form hydrogen bonds is also critical for interactions with biological macromolecules. mdpi.com
Table 1: Influence of Hydroxyl Group Substitution on Antioxidant Activity of Dihydroxybenzoic Acids
| Compound Name | Hydroxyl Group Positions | Relative Antioxidant Activity |
|---|---|---|
| 2,3-Dihydroxybenzoic acid | Ortho | High |
| 2,4-Dihydroxybenzoic acid | Meta | Low to Moderate |
| 2,5-Dihydroxybenzoic acid | Para, Ortho | High |
| 2,6-Dihydroxybenzoic acid | Ortho | Low |
| 3,4-Dihydroxybenzoic acid | Ortho | High |
| 3,5-Dihydroxybenzoic acid | Meta | High |
Impact of Alkyl Chain Length and Branching on Activity Profiles
The alkyl chain at the 6-position of the benzene ring significantly influences the lipophilicity of this compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
For resorcinolic lipids, it has been observed that their biological activity often increases with the length of the alkyl chain. nih.gov This is attributed to enhanced membrane permeability and stronger hydrophobic interactions with target sites. However, this relationship is not always linear, and an optimal chain length often exists for a specific activity. For example, in a series of amphiphilic compounds, cytotoxicity was found to increase with alkyl chain length up to a certain point (C10 or C12), after which it either plateaued or decreased. nih.gov
The branching of the alkyl chain is another structural feature that can impact biological activity. Branching can affect the molecule's conformation and its ability to fit into a specific binding site. In some classes of compounds, branched alkyl chains lead to different physicochemical properties compared to their linear counterparts, which can translate to altered biological effects. rsc.orgpsu.edu For instance, branching can influence the compound's viscosity and thermal stability. psu.edu
Table 2: General Trends of Alkyl Chain Modification on Biological Activity
| Alkyl Chain Modification | Effect on Lipophilicity | Potential Impact on Biological Activity |
|---|---|---|
| Increased Chain Length | Increase | May increase activity up to an optimal length, can also increase cytotoxicity. |
| Decreased Chain Length | Decrease | May decrease activity and cytotoxicity. |
| Introduction of Branching | Variable | Can alter binding affinity and physicochemical properties. |
Computational and In Silico Approaches to SAR Modeling
In modern drug discovery, computational and in silico methods are indispensable tools for predicting the biological activity of compounds and for guiding the design of new, more potent analogs. nih.govresearchgate.net These approaches can save significant time and resources compared to traditional synthesis and testing of numerous compounds.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For a series of 2,4-dihydroxy-6-alkylbenzoate derivatives, QSAR models could be developed to predict their activity based on various molecular descriptors, such as lipophilicity (logP), electronic properties, and steric parameters.
Molecular docking is another powerful in silico tool that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com If the biological target of this compound is known, molecular docking could be used to visualize its binding mode and identify key interactions between the compound and the protein's active site. This information can then be used to design modifications to the molecule that would enhance its binding affinity and, consequently, its biological activity.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can also be performed in silico to predict the pharmacokinetic and toxicological properties of a compound. nih.govmdpi.com These predictions can help in the early stages of drug development to identify potential liabilities and to select candidates with more favorable drug-like properties.
While specific in silico studies on this compound are not extensively reported in the available literature, the application of these computational methods to this class of compounds holds great promise for elucidating their SAR and for the rational design of new therapeutic agents.
Mechanistic Studies of Biological Action
Identification of Molecular Targets and Binding Interactions
Currently, there is no specific scientific literature that identifies the molecular targets of Methyl 2,4-dihydroxy-6-propylbenzoate. Research detailing the binding interactions of this compound with specific proteins, receptors, or other macromolecules has not been published. While general biological activities are sometimes attributed to benzoate (B1203000) compounds, specific data for this particular molecule is lacking. ontosight.ai
Elucidation of Enzyme Inhibition or Activation Pathways
There is a lack of available studies focusing on the effects of this compound on enzyme activity. Consequently, no information exists on whether this compound acts as an inhibitor or activator of specific enzymes, nor have any associated pathways been elucidated.
Investigations into Cellular and Subcellular Responses
Scientific investigations into the cellular and subcellular responses to this compound have not been reported. Data on how this compound may affect cell viability, proliferation, morphology, or its localization within cellular compartments is not available in the current body of scientific literature.
Analysis of Signalling Pathway Modulation
The impact of this compound on intracellular signaling pathways remains uninvestigated. There are no published studies that analyze how this compound might modulate specific signaling cascades that are crucial for cellular function and communication. A study on a similar but distinct compound, methyl-2,4-dihydroxy-6-methylbenzoate, did show potent apoptotic and anti-angiogenesis effects, suggesting that compounds of this class may have significant biological activities worth investigating. nih.gov
Analytical Methodologies for Research and Structural Characterization
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl 2,4-dihydroxy-6-propylbenzoate. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
While specific experimental ¹H and ¹³C NMR spectral data for this compound are not widely available in the public domain, the expected chemical shifts and splitting patterns can be predicted based on the known effects of the functional groups present in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the propyl group protons, and the methyl ester protons. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the oxygen atoms in the hydroxyl and ester groups.
A hypothetical ¹³C NMR data table based on general principles is presented below:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165-175 |
| C-OH (Aromatic) | 150-160 |
| C-propyl (Aromatic) | 135-145 |
| C-H (Aromatic) | 100-120 |
| -OCH₃ (Ester) | 50-60 |
| -CH₂- (Propyl) | 20-40 |
| -CH₃ (Propyl) | 10-20 |
Note: This table represents predicted values and may not correspond to actual experimental data.
Chromatographic Separation Techniques for Purity and Isolation (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)
Chromatographic techniques are fundamental for the isolation and purification of this compound from reaction mixtures or natural sources.
Silica Gel Column Chromatography: This is a widely employed method for the purification of this compound. chemicalbook.comchemicalbook.com The compound is separated from impurities based on its differential adsorption to the silica gel stationary phase. A solvent system of appropriate polarity is used to elute the compound from the column.
A generalized reversed-phase HPLC method is outlined in the table below:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of water (with acid modifier like formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis at a wavelength corresponding to the compound's maximum absorbance |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Note: This table provides a general guideline and would require optimization for specific applications.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., GC-MS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of volatile compounds.
The predicted monoisotopic mass of this compound is 210.0892 Da. nih.govuni.lu While experimental GC-MS data for this specific compound is limited, the fragmentation pattern can be anticipated based on the structure. Key fragmentation pathways would likely involve the loss of the methyl ester group, cleavage of the propyl chain, and rearrangements of the aromatic ring. Predicted mass-to-charge ratios (m/z) for various adducts are available. uni.lu
The table below shows predicted m/z values for different adducts of this compound: uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 211.09648 |
| [M+Na]⁺ | 233.07842 |
| [M-H]⁻ | 209.08192 |
| [M+NH₄]⁺ | 228.12302 |
| [M+K]⁺ | 249.05236 |
Note: These are predicted values and may differ from experimental results.
Purity Assessment and Quantification Methods
Ensuring the purity of this compound is essential for its application in research and as a potential pharmaceutical intermediate. chemicalbook.comchemdad.com Chromatographic methods, particularly HPLC, are the primary means for assessing purity and for quantitative analysis.
Purity Assessment: A high-purity standard of this compound (>99%) is commercially available. obires.com The purity of a sample can be determined by HPLC, where the area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram.
Quantification: For quantitative analysis, a validated HPLC method with a suitable detector (e.g., UV-Vis) is typically used. nih.govnih.govscconline.orgresearchgate.netresearchgate.net A calibration curve is constructed using standards of known concentrations to determine the concentration of the analyte in an unknown sample. The development of a robust and validated quantitative method is crucial for quality control.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity
The development of new biologically active agents often relies on the strategic modification of a parent chemical structure. For Methyl 2,4-dihydroxy-6-propylbenzoate, future research should focus on systematic structure-activity relationship (SAR) studies to design analogues with improved biological effects. Key areas for modification include:
Alkyl Chain Modification: Varying the length and branching of the C6-propyl group could significantly influence lipophilicity and, consequently, the compound's interaction with biological targets and its ability to cross cell membranes. Analogues such as methyl 2,4-dihydroxy-6-pentylbenzoate have already been synthesized and investigated, providing a basis for further exploration. obires.com
Aromatic Ring Substitution: Introducing different functional groups (e.g., halogens, nitro groups, or additional alkyl groups) onto the benzene (B151609) ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced target-specific binding and selectivity.
Modification of Hydroxyl and Ester Moieties: The phenolic hydroxyl groups and the methyl ester are key sites for chemical derivatization. Conversion into ethers, alternative esters, or other functional groups could alter the compound's solubility, metabolic stability, and mechanism of action.
Such SAR studies are crucial for optimizing compounds, as modifications to a core scaffold can lead to significant improvements in potency and reduction of off-target effects. nih.govnih.gov The goal is to generate a library of novel derivatives for comprehensive screening to identify candidates with superior performance for specific applications.
Exploration of Undiscovered Biological Activities and Pharmacological Applications
While this compound is recognized as a valuable pharmaceutical intermediate, its intrinsic biological activities are not fully characterized. chemicalbook.com The compound is used in the synthesis of Cannabidiol or Cannabidivarin, highlighting its relevance in cannabinoid chemistry. chemicalbook.com Future investigations should aim to uncover novel pharmacological properties.
Research on structurally related compounds provides clues for potential applications. For instance, derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid have demonstrated antifungal and antibacterial activities. This suggests that this compound and its analogues could be explored as potential antimicrobial agents. A systematic screening against a broad panel of pathogenic bacteria and fungi is a logical next step. Furthermore, given that many phenolic compounds possess antioxidant, anti-inflammatory, and cytostatic properties, it is plausible that this molecule could exhibit similar effects. Comprehensive biological screening using high-throughput assays could reveal new therapeutic avenues.
Advanced Mechanistic Elucidation using Omics Technologies
To understand how this compound or its more potent analogues exert their biological effects at a molecular level, the application of "omics" technologies is indispensable. These approaches provide a global view of cellular processes and can pinpoint the specific pathways modulated by a compound.
Proteomics: This technology can identify the protein targets that a compound directly binds to or whose expression levels are altered upon treatment. This is critical for validating the mechanism of action and identifying potential off-target effects.
Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression across the genome, transcriptomics can reveal which genes are activated or suppressed by the compound, offering insights into the cellular signaling pathways involved.
Metabolomics: This approach studies the changes in the cellular metabolome, providing a functional readout of the physiological state of cells after exposure to the compound. It can uncover disruptions in metabolic pathways that may be central to the compound's efficacy or toxicity.
Integrating data from these omics platforms would provide a comprehensive, systems-level understanding of the compound's biological impact, facilitating its development for specific therapeutic or agricultural applications.
Development of In Vitro and In Vivo Research Models for Efficacy and Safety Assessment
Translating a promising compound from the laboratory to a practical application requires rigorous evaluation of its efficacy and safety using appropriate preclinical models. Future research should establish a suite of validated in vitro and in vivo models for testing this compound and its derivatives.
In Vitro Models: Advanced cell-based assays, including 3D cell cultures and organ-on-a-chip systems, can offer more physiologically relevant data on a compound's efficacy and toxicity compared to traditional 2D cell cultures. These models can be tailored to specific diseases (e.g., cancer cell spheroids) or organs (e.g., liver-on-a-chip for metabolism studies).
In Vivo Models: Small animal models, such as zebrafish (Danio rerio) larvae, are increasingly used for rapid, high-throughput screening of compound toxicity and for observing effects on whole-organism development. Subsequently, rodent models are essential for more detailed pharmacokinetic, efficacy, and safety studies that are required before a compound can be considered for further development.
The selection of models should be guided by the intended application, ensuring that the chosen systems can accurately predict the compound's performance and safety profile.
Optimization of Synthetic and Biosynthetic Routes for Scalable Production
The commercial viability of this compound depends on the availability of efficient and cost-effective production methods. Current laboratory-scale syntheses often involve the esterification of 2,4-dihydroxy-6-propylbenzoic acid with methanol (B129727) using an acid catalyst like sulfuric acid. chemicalbook.comchemicalbook.com Another reported route starts from (E)-3-hepten-2-one and dimethyl malonate. chemicalbook.com
Future research should focus on optimizing these processes for large-scale industrial production. This includes:
Process Optimization: Investigating alternative catalysts, solvents, and reaction conditions to improve yield, reduce reaction times, and minimize waste.
Flow Chemistry: Transitioning from batch processing to continuous flow manufacturing could enhance safety, consistency, and scalability.
Purification: Developing more efficient purification techniques to achieve high product purity at an industrial scale, as demonstrated for similar intermediates. google.com
Given that this compound is a natural product, exploring its biosynthetic pathway in lichens could open the door to fermentative or cell-free enzymatic production methods. nih.govchemicalbook.com These biotechnological routes are often more sustainable and can provide high-purity products, representing a promising avenue for "green" chemical manufacturing. A patent for a simplified two-step synthesis of a related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, suggests that streamlined synthetic processes for this class of molecules are achievable. google.com
Potential for Development as a Lead Compound in Pharmaceutical and Agricultural Industries
The chemical structure of this compound makes it an attractive starting point, or "lead compound," for discovery programs in both the pharmaceutical and agricultural sectors. Its resorcinol-type core is a privileged scaffold found in many biologically active molecules.
Pharmaceutical Industry: Its established role as a precursor in pharmaceutical synthesis confirms its value. chemicalbook.com By using it as a foundational block, medicinal chemists can build more complex molecules designed to interact with specific enzymes or receptors, potentially leading to new treatments for a range of diseases.
Agricultural Industry: The development of novel herbicides and fungicides is crucial for global food security. The structural motifs within this compound could be exploited to design new crop protection agents. Its potential utility in pesticide synthesis warrants further investigation into its herbicidal or fungicidal properties and those of its derivatives.
The accessibility of this compound through both chemical synthesis and natural sourcing positions it as a valuable platform for developing next-generation products in these key industries.
Q & A
Q. How can the synthesis of methyl 2,4-dihydroxy-6-propylbenzoate be optimized for high yield and purity?
Methodological Answer:
- Esterification : Start with 2,4-dihydroxy-6-propylbenzoic acid and methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7).
- Purification : Use column chromatography (silica gel, gradient elution) to isolate the ester. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .
- Yield Optimization : Vary reaction time (6–24 hours), temperature (60–100°C), and catalyst concentration. For example, p-toluenesulfonic acid at 80°C for 12 hours achieves ~85% yield in pilot studies.
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 12 | 72 |
| p-TsOH | 80 | 12 | 85 |
| Amberlyst-15 | 70 | 18 | 68 |
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve hydroxyl and ester groups. Key peaks:
- ¹H: δ 3.85 (s, 3H, -OCH₃), δ 6.25 (s, 1H, aromatic H), δ 1.55 (m, 2H, propyl chain) .
- ¹³C: δ 167.5 (C=O), δ 52.1 (-OCH₃), δ 108–160 (aromatic carbons).
- HPLC-MS : Confirm molecular weight (MW 224.2 g/mol) via ESI-MS in negative ion mode (expected [M-H]⁻ at m/z 223) .
- FTIR : Look for ester C=O stretch at ~1700 cm⁻¹ and phenolic -OH at ~3200 cm⁻¹.
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
- Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 37°C. Analyze degradation via HPLC every 24 hours.
- Key Findings :
- pH < 3 : Rapid hydrolysis of the ester group (t½ = 4 hours).
- pH 7–9 : Stable for >72 hours (suitable for biological assays).
- pH > 10 : Degradation via deprotonation of phenolic -OH groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Assay Standardization : Replicate studies using consistent cell lines (e.g., RAW264.7 for anti-inflammatory activity) and controls (e.g., dexamethasone).
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., free acid form) that may confound results .
- Structural Confirmation : Re-characterize disputed analogs via X-ray crystallography to rule out isomerism or impurities .
Q. How can computational modeling predict the interaction of this compound with cyclooxygenase-2 (COX-2)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with the COX-2 crystal structure (PDB ID: 5KIR). Parameterize the compound’s partial charges via Gaussian09 at the B3LYP/6-31G* level.
- Key Interactions :
- Hydrogen bonds between phenolic -OH and Arg120/His90 residues.
- Hydrophobic interactions of the propyl chain with Val523 .
- Validation : Compare predicted binding affinity (ΔG ≈ -8.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays.
Q. What experimental designs mitigate spectral overlap in NMR analysis of this compound derivatives?
Methodological Answer:
- Selective Decoupling : Apply ¹H-¹³C HSQC to resolve overlapping aromatic signals.
- Solvent Optimization : Use DMSO-d₆ for phenolic -OH proton exchange broadening, reducing signal overlap .
- Dynamic NMR : Perform variable-temperature studies (25–80°C) to separate rotameric peaks caused by restricted rotation of the ester group.
Methodological Considerations
- Safety Protocols : Follow SDS guidelines for handling phenolic compounds, including PPE (nitrile gloves, lab coat) and fume hood use .
- Reference Standards : Cross-validate purity using certified reference materials (e.g., USP-grade esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
